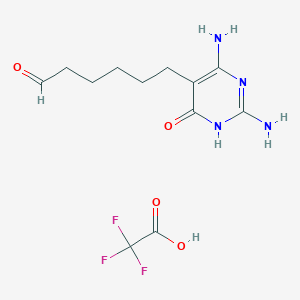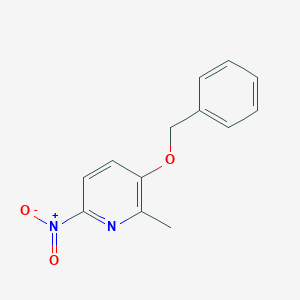
3-(Benzyloxy)-2-methyl-6-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by a benzyloxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methyl-6-nitropyridine typically involves multi-step organic reactions. One common method is the nitration of 3-(benzyloxy)-2-methylpyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(benzyloxy)-2-methylpyridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and coupling reactions, which allow for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
3-(Benzyloxy)-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Benzyloxy)-2-methyl-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
3-(Benzyloxy)-2-methyl-6-nitropyridine can be compared to other nitro-substituted pyridines and benzyloxy-substituted pyridines. Similar compounds include:
3-(Benzyloxy)-2-methylpyridine: Lacks the nitro group and may have different reactivity and biological activity.
2-Methyl-6-nitropyridine: Lacks the benzyloxy group and may have different solubility and membrane permeability properties.
3-(Benzyloxy)-6-nitropyridine: Lacks the methyl group and may have different steric and electronic properties.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
2-methyl-6-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12N2O3/c1-10-12(7-8-13(14-10)15(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI 键 |
SPYBFRUNLBOOEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


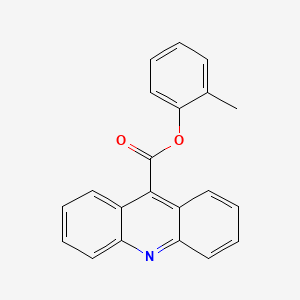

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)


![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
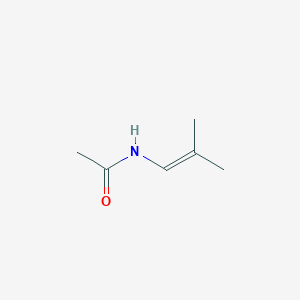
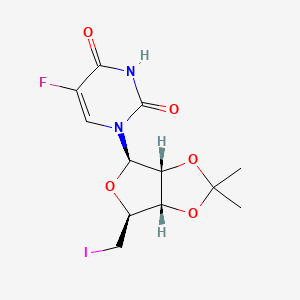
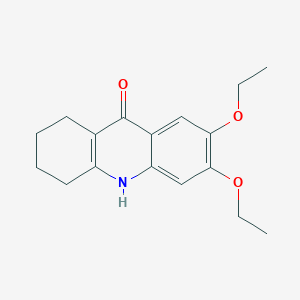

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
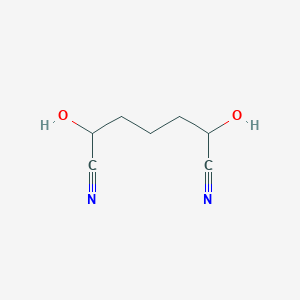
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
